Cas no 820212-71-3 (Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-)
820212-71-3 structure
Product Name:Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-
CAS-nummer:820212-71-3
MF:C26H28N2O
MW:384.513326644897
CID:701452
PubChem ID:136229013
Update Time:2025-04-19
Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-
- 4-tert-butyl-6-[(4-methylanilino)methylidene]-2-[(4-methylphenyl)iminomethyl]cyclohexa-2,4-dien-1-one
- 4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one
- 820212-71-3
- 4-(t-butyl)-2,6-di(4-methylphenyliminomethyl)phenol
- DTXSID10839702
-
- Inchi: 1S/C26H28N2O/c1-18-6-10-23(11-7-18)27-16-20-14-22(26(3,4)5)15-21(25(20)29)17-28-24-12-8-19(2)9-13-24/h6-17,29H,1-5H3/b27-16+,28-17+
- InChI-sleutel: VVMTTXDIXSACQQ-ODBZBXGJSA-N
- LACHT: OC1C(/C=N/C2C=CC(C)=CC=2)=CC(=CC=1/C=N/C1C=CC(C)=CC=1)C(C)(C)C
Berekende eigenschappen
- Exacte massa: 384.220163521g/mol
- Monoisotopische massa: 384.220163521g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 5
- Complexiteit: 506
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.6
- Topologisch pooloppervlak: 45Ų
Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]- Gerelateerde literatuur
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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